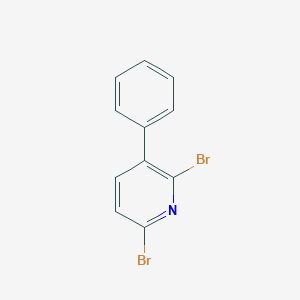

2,6-Dibromo-3-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Br2N/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISUYDGTYFTMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dibromo 3 Phenylpyridine and Analogues

Precursor Synthesis and Halogenation Strategies

Approaches to Dihalo-substituted Pyridine (B92270) Intermediates

The synthesis of dihalo-substituted pyridines can be achieved through various routes. One common method involves the halogenation of pyridine derivatives. For instance, 2,6-dichloropyridine (B45657) can be prepared from 2,6-diaminopyridine (B39239) via a Sandmeyer-type reaction. rsc.org Another approach is the direct halogenation of the pyridine ring. The choice of method often depends on the availability of starting materials and the desired halogen.

A notable method for synthesizing 2,6-dibromopyridine (B144722) involves the refluxing of 2,6-dichloropyridine with a bromide source, such as a mixture of sodium bromide and hydrobromic acid aqueous solution, at temperatures ranging from 80-150°C. google.com This halogen exchange reaction provides the target 2,6-dibromopyridine in good yields. google.com

Furthermore, 2,6-dihalopyridines can be synthesized from 2,6-pyridinedicarboxylic acid via esterification followed by nucleophilic substitution. For example, diethyl 2,6-pyridinedicarboxylate can be synthesized and subsequently converted to the corresponding dihalopyridine.

Regioselective Bromination Techniques

Achieving regioselective bromination, particularly at the 3-position of a pyridine ring already bearing a phenyl group, presents a synthetic challenge. One innovative approach involves the transformation of pyridines into Zincke imine intermediates. chemrxiv.orgnih.gov This method allows for highly regioselective halogenation under mild conditions. chemrxiv.orgnih.gov For 3-phenylpyridine (B14346), a ring-opening reaction produces the corresponding Zincke imine. nih.gov Subsequent treatment with a brominating agent like N-bromosuccinimide (NBS) in the presence of trifluoroacetic acid (TFA) leads to the formation of the desired 3-bromo-5-phenylpyridine (B122799) derivative. nsf.gov

Another strategy for regioselective halogenation involves the use of designed phosphine (B1218219) reagents. nih.gov This method allows for the halogenation of a broad range of unactivated pyridines. nih.gov Additionally, direct C-H halogenation of pyridines at the meta-position can be achieved through a dearomatization-rearomatization sequence. orgsyn.org For instance, 2-phenylpyridine (B120327) can be converted to an dearomatized adduct, which upon reaction with a halogenating agent like N-chlorosuccinimide (NCS), yields the 3-chloro-2-phenylpyridine. orgsyn.org

Carbon-Carbon Bond Formation at the C3 Position

The introduction of the phenyl group at the C3 position of the 2,6-dibromopyridine core is typically accomplished through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is a widely employed and versatile method for this transformation. nih.gov

Suzuki-Miyaura Cross-Coupling Methodologies for Arylation

The Suzuki-Miyaura cross-coupling reaction involves the reaction of an organoboron compound, such as a boronic acid or ester, with a halide in the presence of a palladium catalyst and a base. libretexts.orgacs.org This reaction is highly effective for forming C(sp²)–C(sp²) bonds, making it ideal for the arylation of dihalopyridines. rsc.org

In the context of synthesizing 3-arylpyridines, the Suzuki-Miyaura reaction offers a direct and efficient route. For example, 3,5-dibromo-2,6-dichloropyridine (B8238365) can be selectively arylated at the 3-position using phenylboronic acid, a palladium catalyst like Pd(PPh₃)₄, and a base such as K₃PO₄ in toluene (B28343) at 100°C. rsc.org This demonstrates the chemoselectivity of the reaction, favoring coupling at the more reactive bromo-positions over the chloro-positions.

The reaction conditions for Suzuki-Miyaura couplings can be optimized to achieve high yields and selectivity. Factors such as the choice of catalyst, ligand, base, and solvent play a crucial role. beilstein-journals.org

The efficiency of the palladium-catalyzed C(sp²)-C(sp²) coupling is highly dependent on the reaction parameters. For the synthesis of tetraarylpyridines from 3,5-dibromo-2,6-dichloropyridine, a two-step Suzuki-Miyaura reaction sequence has been developed. rsc.org The first coupling occurs selectively at the 3- and 5-positions, followed by arylation at the 2- and 6-positions. rsc.org The optimization of these reactions often involves screening different palladium sources (e.g., Pd(dba)₂, PdCl₂(PPh₃)₂), ligands, and bases. rsc.org

For instance, the coupling of 3,5-dibromo-2,6-dichloropyridine with phenylboronic acid was successfully carried out using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in toluene, affording the desired 3-phenylated product. rsc.org In another example, the synthesis of 3,5-dichloro-2-arylpyridines was achieved via a ligand-free Suzuki coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids using palladium acetate (B1210297) in an aqueous medium. nih.gov

The following table summarizes the optimized conditions for a Suzuki-Miyaura reaction to synthesize a diarylated pyridine:

| Parameter | Condition |

| Starting Material | 3,5-dibromo-2,4,6-trimethylpyridine |

| Coupling Partner | Phenylboronic acid |

| Palladium Source | Pd(OAc)₂ |

| Ligand | SPhos |

| Base | K₂CO₃ |

| Solvent | Dioxane/H₂O |

| Temperature | 100 °C |

| Reaction Time | 1 hour |

| Yield | 96% |

| Data from a study on the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines. beilstein-journals.org |

The choice of ligand is critical in Suzuki-Miyaura reactions as it influences the stability and activity of the palladium catalyst. libretexts.org Electron-rich and sterically bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org

For the selective monoarylation of dichloropyridines, a detailed study of nickel phosphine catalysts revealed that PPh₂Me is an optimal ligand for achieving high selectivity and yield. nih.gov In palladium-catalyzed systems, ligands such as SPhos have been shown to be highly effective for the coupling of aryl chlorides. The development of water-soluble ligands has also enabled Suzuki-Miyaura reactions to be performed in environmentally benign aqueous media. nih.gov

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, often exhibiting high stability and activity. nih.gov For example, hindered NHC ligands have been used to promote the C4-selective Suzuki coupling of 2,4-dichloropyridine. nih.gov

The design of novel catalyst systems, including the use of palladium clusters and nanoparticles, is an active area of research aimed at improving the efficiency and selectivity of Suzuki-Miyaura cross-coupling reactions.

The table below presents a selection of ligands used in Suzuki-Miyaura cross-coupling reactions:

| Ligand Type | Example Ligands | Application | Reference |

| Monodentate Phosphines | PPh₃, PCy₃, P(t-Bu)₃ | General cross-coupling | organic-chemistry.org |

| Buchwald Ligands | SPhos, XPhos | Coupling of aryl chlorides | |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Site-selective couplings | nih.govnih.gov |

| Bidentate Phosphines | dppf, DPEphos | Challenging substrates | libretexts.org |

Substrate Scope and Limitations in Phenylation

The phenylation of dibromopyridines is often complicated by the electronic properties of the pyridine ring and the steric hindrance imposed by the bromine atoms. Research into the Suzuki-Miyaura coupling of 3,5-dibromo-2,6-dichloropyridine has shown that the reaction with phenylboronic acid can yield a monophenylated product. rsc.org However, the yield and selectivity of such reactions are highly dependent on the catalyst system and reaction conditions.

A study on the palladium-catalyzed arylation of 2,6-dibromopyridine highlighted the use of N-heterocyclic carbene ligands to achieve selective mono-arylation. rsc.org This method proved effective in a water/acetonitrile solvent system at ambient temperature, demonstrating the potential for greener synthetic routes. rsc.org However, the direct phenylation at the C-3 position of 2,6-dibromopyridine remains a less explored area, with many studies focusing on arylation at the C-2 or C-4 positions.

The reactivity of the pyridine core can be influenced by substituents. For instance, the presence of a trifluoromethyl group at the 3-position of pyridine can direct arylation to specific positions, indicating that the electronic nature of the substituent plays a crucial role. acs.org

| Reactant | Catalyst System | Product | Yield (%) | Reference |

| 3,5-dibromo-2,6-dichloropyridine | Pd(PPh3)4, K3PO4 | 3-bromo-5-phenyl-2,6-dichloropyridine | 57 | rsc.org |

| 2,6-dibromopyridine | Pd-NHC complex | 2-bromo-6-arylpyridine | High | rsc.org |

| 2,6-dichloropyridine | Pd(OAc)2, K3PO4 | 2-chloro-6-aryl-3-(trifluoromethyl)pyridine | - | rsc.org |

Alternative Cross-Coupling Strategies for C-3 Arylation

Given the challenges of direct C-3 phenylation on a pre-dibrominated pyridine, alternative strategies involving the construction of the phenylpyridine core followed by bromination or the use of other cross-coupling reactions are often employed.

Negishi Coupling Approaches

Negishi coupling offers a powerful alternative for the formation of C-C bonds. While direct Negishi coupling at the C-3 position of 2,6-dibromopyridine is not extensively documented, the methodology has been applied to similar systems. For instance, 2-bromo-5(or 6)-tri-n-butylstannylpyridines, prepared from dibromopyridines, have been shown to undergo Negishi coupling with arylzinc chlorides. acs.org This suggests a potential two-step strategy: selective stannylation or zincation at the C-3 position of 2,6-dibromopyridine followed by Negishi coupling. The synthesis of 2,2'-bipyridine (B1663995) derivatives has been successfully achieved using Negishi coupling between 2-pyridyl zinc halides and bromopyridines, highlighting the utility of this reaction for pyridine functionalization. mdpi.com

Sonogashira Coupling for Ethynylphenylpyridine Precursors

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, provides an indirect route to 3-phenylpyridines. wikipedia.org This strategy involves the coupling of a protected ethynylphenyl group to the C-3 position of a pyridine precursor, followed by reduction of the alkyne. A study demonstrated the synthesis of an ethynylphenyl-substituted pyridine via Sonogashira coupling of a brominated pyridine derivative with ethynyltrimethylsilane. nih.govbeilstein-journals.org This was followed by desilylation to yield the terminal alkyne. nih.govbeilstein-journals.org This terminal alkyne can then, in principle, be hydrogenated to the corresponding phenyl group. The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org

| Coupling Partners | Catalyst System | Product | Reference |

| 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile and ethynyltrimethylsilane | PdCl2(PPh3)2, CuI | Ethynylphenyl-substituted pyridine | nih.govbeilstein-journals.org |

| 3-halogen-2-aminopyridines and terminal alkynes | Pd(CF3COO)2, PPh3, CuI | 2-amino-3-alkynylpyridines | scirp.org |

Direct C-H Arylation Methods

Direct C-H arylation has emerged as a more atom-economical and environmentally benign approach for the synthesis of aryl-substituted heterocycles. While direct C-3 arylation of 2,6-dibromopyridine is challenging, studies on related systems provide valuable insights.

Phosphine-free palladium catalytic systems have been shown to be effective for the C-H bond activation and arylation of electron-deficient arenes with 6-substituted 2-bromopyridines. idexlab.com The reactivity is highly dependent on the nature of the substituent at the C-6 position. idexlab.com Furthermore, Ru-catalyzed direct arylation of C-H bonds in aromatic amides has been reported, suggesting that with appropriate directing groups, C-3 arylation of a pyridine ring could be achieved. nih.gov More recently, an efficient method for the direct C-H arylation of fluoroarenes with substituted 2-chloropyridines has been developed, further expanding the scope of this methodology. chemrxiv.org

Post-Synthetic Modification and Derivatization Strategies

Once the 2,6-dibromo-3-phenylpyridine core is synthesized, further functionalization can be achieved through manipulation of the bromine atoms.

Selective Bromine Atom Manipulation

The two bromine atoms at the C-2 and C-6 positions of this compound are electronically distinct due to the influence of the adjacent phenyl group and the pyridine nitrogen. This difference in reactivity can be exploited for selective manipulation.

Selective palladium-catalyzed arylation of 2,6-dibromopyridine has been achieved using N-heterocyclic carbene ligands, allowing for the synthesis of mono-arylated products. rsc.org This selectivity arises from the differential reactivity of the two C-Br bonds. It is plausible that a similar selective reaction could be performed on this compound.

Furthermore, selective C-N bond-forming reactions have been developed for 2,6-dibromopyridine with various amines using a copper-catalyzed system. researchgate.net This protocol demonstrates complete control over the selectivity of the pyridine bromine atom for the cross-coupling reaction, which could be applicable to the derivatization of this compound. researchgate.net The choice of catalyst and reaction conditions is critical in controlling which bromine atom reacts.

| Reactant | Reagent/Catalyst | Product | Selectivity | Reference |

| 2,6-dibromopyridine | Arylboronic acid / Pd-NHC | 2-bromo-6-arylpyridine | Mono-arylation | rsc.org |

| 2,6-dibromopyridine | Amines / CuI | 6-substituted 2-bromopyridine | Mono-amination | researchgate.net |

Further Functionalization of the Pyridine Ring

The bromine atoms at the C2 and C6 positions of the this compound scaffold serve as versatile handles for extensive chemical modifications. These positions are highly susceptible to a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. This allows for the systematic tuning of the molecule's electronic and steric properties.

The most prevalent methods for the functionalization of dihalopyridines involve palladium-catalyzed cross-coupling reactions. tandfonline.com These reactions typically proceed via a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C or C-heteroatom bond. tandfonline.com

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C2 and C6 positions. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. beilstein-journals.org For instance, the coupling of 2,6-dibromopyridine with various phenylboronic acids has been successfully achieved using palladium catalysts. researchgate.netnih.gov

Research into the diarylation of 3,5-dibromo-2,4,6-trimethylpyridine, a related substrate, has shown that catalyst systems like Pd(OAc)₂ combined with bulky, electron-donating phosphine ligands such as S-Phos or X-Phos are highly effective. beilstein-journals.org These conditions, in the presence of a base like K₃PO₄ and a solvent like toluene, can lead to quantitative formation of the diarylated product. beilstein-journals.org Similarly, macrocyclic catalysts containing palladium(II) have demonstrated high selectivity and yield in the mono-arylation of 2,6-dibromopyridine with aryl boronic acids. researchgate.net The synthesis of various 3,5-diarylpyridines has been accomplished through Suzuki-Miyaura reactions on 3,5-dibromopyridine, highlighting the versatility of this approach for creating V-shaped molecules with potential applications as kinase inhibitors. nih.gov

| Pyridine Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 3,5-Dibromo-2,4,6-trimethylpyridine | Arylboronic Acids | Pd(OAc)₂, S-Phos/X-Phos | K₃PO₄, Toluene | 3,5-Diaryl-2,4,6-trimethylpyridines | beilstein-journals.org |

| 2,6-Dibromopyridine | Phenylboronic Acid | Palladium PEPPSI Complexes | K₂CO₃, DMF-H₂O | Phenyl-substituted Pyridines | researchgate.net |

| 2,6-Dibromopyridine | 4-Methoxyphenylboronic Acid | Palladium(II) Macrocyclic Catalysts | - | Monoarylpyridines | researchgate.net |

| 2,6-Dibromopyridine | Mono- or dimethoxyphenyl boronic acid | [Pd₃(OAc)₆] | K₃PO₄, Glycol, 80 °C | 2,6-Di(methoxyphenyl)pyridines | nih.gov |

Stille, Negishi, and Sonogashira Couplings

Beyond the Suzuki reaction, other cross-coupling methodologies are frequently employed to functionalize the dihalopyridine core. The Stille reaction, which utilizes organostannane reagents, and the Negishi reaction, which employs organozinc reagents, are particularly useful for synthesizing complex structures like terpyridines from 2,6-dibromopyridine precursors. researchgate.netacs.org Organozinc reagents can be readily prepared through the direct insertion of active zinc into bromopyridines, and these can then be coupled with various electrophiles. researchgate.net

The Sonogashira coupling provides a direct route to introduce alkyne functionalities. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For example, a synthetic route involving the coupling of a dibrominated pyridine-dicarbonitrile derivative with ethynyltrimethylsilane utilized a PdCl₂(PPh₃)₂/CuI catalyst system in the presence of a base like diisopropylethylamine (DIPEA). beilstein-journals.org This methodology is directly applicable to this compound for the synthesis of its 2,6-dialkynyl derivatives.

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Stille/Negishi | 2,6-Dibromopyridines | 2-Pyridinyl organometallic reagents (Sn or Zn) | Palladium-based | - | Terpyridines | researchgate.net |

| Sonogashira | 2,6-Dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | DIPEA, DMF, 55 °C | Alkynylated Pyridine | beilstein-journals.org |

| Stille | 3,5-Dibromopyridine | Organostannanes | Palladium-based | Microwave irradiation | Substituted Pyridines | nih.gov |

C-H Bond Functionalization

While reactions at the C-Br bonds are most common, C-H functionalization on the appended phenyl ring represents another avenue for derivatization, although this modifies a different part of the molecule. Palladium-catalyzed C-H activation, often guided by the coordinating pyridine nitrogen, can selectively introduce functional groups at the ortho position of the 3-phenyl substituent. rsc.org Various palladium-catalyzed C-H functionalization reactions of 2-phenylpyridine have been developed, including arylation, cyanation, and thiolation. rsc.org For instance, chelation-assisted ortho-cyanation of 2-phenylpyridine has been achieved using Pd(OAc)₂ as a catalyst with K₃[Fe(CN)]₆ as the cyanating agent. rsc.org Ruthenium-based catalysts have also been employed for the direct arylation of 2-phenylpyridine. mdpi.com These methods could potentially be adapted to the this compound system for further diversification, creating poly-functionalized pyridine scaffolds.

Reactivity and Mechanistic Investigations of 2,6 Dibromo 3 Phenylpyridine

Nucleophilic Aromatic Substitution (SNAr) at C-2 and C-6 Positions

The bromine atoms at the C-2 and C-6 positions of the pyridine (B92270) ring are susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reactivity is a cornerstone of the functionalization of this heterocyclic system.

Aminodebromination Reactions and Reaction Pathways

The reaction of 2,6-dibromopyridine (B144722) with potassium amide in liquid ammonia (B1221849) at -33°C results in a ring transformation, yielding 4-amino-2-methylpyrimidine. wur.nl This type of reaction, where the number of nitrogen atoms in the ring increases, is a notable transformation. wur.nl In the context of aminodebromination, the substitution of bromine with an amino group is a key reaction. For instance, the reaction of 2-phenylpyridine (B120327) with triflic anhydride (B1165640) and subsequently with amines like dibenzylamine (B1670424) can lead to ring-opened products. mountainscholar.orgchemrxiv.org This proceeds through the formation of a Zincke imine intermediate. mountainscholar.orgchemrxiv.org

Ring Fission Phenomena under Basic Conditions

Under certain basic conditions, instead of simple substitution, the pyridine ring of 2,6-dibromo-3-phenylpyridine can undergo fission. The reaction of 2,6-dibromopyridine with potassium amide in liquid ammonia leads to a ring transformation into a pyrimidine (B1678525) derivative. wur.nl This process involves an initial nucleophilic attack, followed by ring opening and subsequent recyclization. wur.nl For example, the reaction of pyrimidine with nucleophiles can lead to a 1,6-dihydropyrimidine derivative which then undergoes ring fission between the N(1) - C(6) bond. wur.nl

Competitive Reaction Pathways: Substitution vs. Ring Opening

The reaction of this compound with nucleophiles can proceed through two competitive pathways: nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the bromine atoms, or attack at a different position leading to ring opening. The outcome is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles under drastic conditions, such as the amide ion in liquid ammonia, tend to favor ring transformation pathways. wur.nl In contrast, less nucleophilic amines may favor the formation of substitution products or require activation of the pyridine ring, for instance with triflic anhydride, which can then lead to ring-opened imine intermediates. mountainscholar.orgchemrxiv.org

Metal-Mediated Transformations

Palladium catalysts are instrumental in a variety of cross-coupling reactions involving this compound, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (beyond initial synthesis)

Beyond its initial synthesis, this compound is a valuable substrate for further functionalization via palladium-catalyzed cross-coupling reactions. These reactions offer a powerful tool for creating complex molecular architectures.

Palladium-catalyzed alkynylation, a key C-C bond-forming reaction, has been extensively studied. nih.gov While specific examples detailing the alkynylation of this compound are not prevalent in the provided search results, the general principles of Sonogashira coupling are applicable. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.org The reactivity of the two bromine atoms in this compound could potentially be controlled to achieve mono- or di-alkynylation. A general example of a double Sonogashira reaction under ball-milling conditions has been reported for other aryl halides. beilstein-journals.org

Amination Reactions

Reactivity with Organometallic Reagents (e.g., lithium, Grignard)

The bromine atoms of this compound are susceptible to reaction with strong organometallic reagents, such as organolithium compounds (e.g., n-BuLi, t-BuLi) and Grignard reagents (RMgX). The primary reaction pathway is typically a halogen-metal exchange.

Reaction with an organolithium reagent at low temperatures can selectively replace one of the bromine atoms with lithium, generating a monolithiated pyridine species. researchgate.net The regioselectivity of this exchange can be influenced by steric and electronic factors, though the two bromine positions in this substrate are electronically similar. This lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents. The use of two or more equivalents of the organolithium reagent can lead to a di-lithiated species.

Similarly, Grignard reagents can participate in halogen-metal exchange reactions, particularly with the aid of reagents like isopropylmagnesium chloride. uni-muenchen.de The resulting pyridyl Grignard reagent is also a strong nucleophile, capable of reacting with electrophiles such as aldehydes, ketones, and esters to form new C-C bonds. masterorganicchemistry.comlibretexts.org While direct cross-coupling of Grignard reagents with aryl halides can be challenging, iron-catalyzed protocols have been developed that facilitate the arylation of heteroaryl halides using Grignard reagents. researchgate.net

Electrophilic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is significantly amplified by the presence of two strongly electron-withdrawing bromine atoms. Consequently, this compound is highly resistant to classical electrophilic aromatic substitution (EAS) on the pyridine ring. uomustansiriyah.edu.iq Reactions like nitration or halogenation, if they were to occur, would require extremely harsh conditions (high temperatures and strong acids). uomustansiriyah.edu.iqscribd.com

Under such acidic conditions, the pyridine nitrogen would be protonated, forming a pyridinium (B92312) ion, which further deactivates the ring towards attack by an electrophile. uomustansiriyah.edu.iq If substitution were forced, it would likely occur at the C-5 position, as attack at C-4 would place a destabilizing positive charge adjacent to the pyridinium nitrogen in one of the resonance structures. The C-3 position is already substituted.

In contrast, the pendant phenyl ring at the C-3 position is more susceptible to electrophilic substitution. As it is attached to an electron-deficient pyridine ring, it is deactivated compared to benzene (B151609) itself. The pyridine ring acts as a meta-directing group. Therefore, electrophilic substitution (e.g., nitration, halogenation) would be expected to occur primarily at the meta-positions of the phenyl ring. The ortho- and para-positions are less favored due to the electron-withdrawing nature of the pyridyl substituent.

Coordination Chemistry and Ligand Architectures of 2,6 Dibromo 3 Phenylpyridine

Ligand Design Principles and Coordination Modes

The strategic placement of coordinating and reactive sites on the 2,6-dibromo-3-phenylpyridine framework is fundamental to its utility in ligand design. The pyridine (B92270) nitrogen provides a primary coordination site, while the bromine atoms offer handles for further functionalization, and the phenyl group can participate in various bonding interactions.

The most straightforward coordination mode of this compound and its derivatives is through the lone pair of electrons on the pyridine nitrogen atom, acting as a monodentate ligand. This type of coordination is observed in complexes with various transition metals. For instance, palladium(II) salts react with 2-phenylpyridine (B120327) and related compounds to form complexes where the pyridine nitrogen is the primary point of attachment. scielo.br This initial N-coordination can be a precursor to further reactions, such as cyclometalation. researchgate.net The electronic properties of the pyridine ring, influenced by the electron-withdrawing bromine atoms and the phenyl substituent, modulate the donor strength of the nitrogen atom, thereby affecting the stability and reactivity of the resulting metal complex.

While this compound itself typically acts as a monodentate ligand, it is a crucial precursor for the synthesis of more complex chelating ligands, particularly pincer-type ligands. Pincer ligands are multidentate ligands that bind to a metal center through at least three donor atoms in a meridional fashion. The 2,6-diphenylpyridine (B1197909) framework, which can be accessed from 2,6-dibromopyridine (B144722) through cross-coupling reactions, is a common backbone for C,N,C pincer ligands. nih.govacs.org These ligands coordinate to a metal via a central nitrogen atom and two flanking carbon atoms from the phenyl rings. csic.esacs.org

The synthesis of these pincer ligands often involves the initial preparation of a 2,6-diarylpyridine. nih.govnih.govscilit.comresearchgate.net For example, 2,6-dibromopyridine can be coupled with appropriate boronic acids using a palladium catalyst to yield 2,6-di(alkoxyphenyl)pyridines. nih.govacs.org These can then be further modified to create the desired pincer ligand architecture. The resulting C,N,C pincer complexes exhibit high thermal stability and are of significant interest for their applications in catalysis and materials science. csic.esacs.orgnih.gov The bite angle of the pincer ligand, which is influenced by the substituents on the pyridine and phenyl rings, plays a crucial role in determining the geometry and properties of the resulting metal complex. csic.esacs.org

Monodentate Coordination through Pyridine Nitrogen

Formation of Metal Complexes

The versatile coordination behavior of ligands derived from this compound allows for the formation of a wide array of metal complexes with unique structural motifs and properties.

Palladium complexes featuring ligands derived from phenylpyridines are well-documented. The reaction of 2,6-diarylpyridines, synthesized from precursors like 2,6-dibromopyridine, with palladium(II) salts can lead to the formation of orthopalladated dimeric complexes. nih.govacs.org In these structures, the palladium center is coordinated to the pyridine nitrogen and one of the ortho-carbon atoms of a phenyl ring, forming a stable five-membered cyclometalated ring. These dimeric complexes can serve as intermediates for the synthesis of other metal complexes through transmetalation reactions. nih.govacs.org The catalytic activity of palladium complexes with N-substituted-2-aminomethyl-6-phenylpyridines, which are also derived from related bromo-picoline precursors, has been explored in reactions like the allylation of aldehydes. rsc.org

| Ligand Type | Palladium Precursor | Resulting Complex Type | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2,6-bis(alkoxyphenyl)pyridine | Not specified | Dimeric, orthometalated Pd(II) complex | Bridging chloride ligands | nih.govacs.org |

| N-substituted-2-aminomethyl-6-phenylpyridine | PdCl2 | CNN pincer Pd(II) complex | Tridentate coordination | rsc.org |

Ligands derived from phenylpyridines have been extensively used to synthesize gold(III) complexes. rsc.orgresearchgate.net A common route to these complexes involves transmetalation from an organomercury or organopalladium precursor. nih.govacs.org For instance, the chloromercury(II) or orthopalladated complexes of 2,6-bis(alkoxyphenyl)pyridines can be reacted with a gold(III) source to yield the corresponding chlorogold(III) complex. nih.govacs.org This method provides a reliable way to introduce gold into the C,N,C pincer framework. nih.govacs.org

Direct auration of 2-phenylpyridine ligands is also possible, often requiring heating or microwave irradiation. researchgate.netnih.govrsc.org More recently, rhodium-catalyzed transmetalation has emerged as a promising method for the synthesis of cyclometalated gold(III) complexes under milder conditions. rsc.orguio.no Gold(III) complexes with pincer ligands derived from 2,6-diphenylpyridine have shown potential as luminescent materials. rsc.org

| Synthetic Method | Precursor Complex | Gold Source | Key Feature | Reference |

|---|---|---|---|---|

| Transmetalation | Chloromercury(II) complex | Not specified | Avoids direct auration challenges | nih.govacs.org |

| Transmetalation | Orthopalladated Pd(II) complex | Not specified | Mercury-free synthesis | nih.govacs.org |

| Direct Auration | Free 2-phenylpyridine ligand | AuCl3 or Au(OAc)3 | Often requires heat or microwave | researchgate.netnih.govrsc.org |

| Rhodium-catalyzed Transmetalation | Free 2-phenylpyridine ligand | Na[AuCl4] | Milder reaction conditions | rsc.orguio.no |

Iridium(III) complexes containing phenylpyridine-type ligands are renowned for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs). nih.govbohrium.comresearchgate.net While direct use of this compound in this context is less common, the broader family of functionalized 2-phenylpyridines is central to the design of highly efficient emissive materials. bohrium.comrsc.org The emission color of these iridium complexes can be tuned by modifying the substituents on the phenylpyridine ligand. bohrium.comresearchgate.net For example, introducing fluorine atoms or other electron-withdrawing or donating groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the emission wavelength. bohrium.com

The design of these complexes often involves creating a specific coordination environment around the iridium center, such as in bis-cyclometalated complexes with an ancillary ligand or tris-cyclometalated complexes. nih.gov The rigidity and electronic properties of the ligands are crucial for achieving high quantum yields and long operational lifetimes in emissive devices. nih.govrsc.org

Copper and Vanadium Complexes in Catalytic Systems

While direct catalytic applications of this compound complexes are a developing area of research, the behavior of structurally analogous substituted pyridine ligands in copper and vanadium catalytic systems provides significant insights into their potential. The ability to tune the electronic and steric properties of pyridine-based ligands by altering their substituents is a key strategy in designing effective catalysts. mdpi.com

Vanadium complexes featuring tridentate ligands derived from 2,6-disubstituted pyridines have demonstrated notable activity as catalysts for ethylene (B1197577) polymerization. mdpi.com For instance, a vanadium(III) complex with a 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine ligand, when activated with AlEtCl₂, shows high activity in converting ethylene into high molecular weight, linear polyethylene. mdpi.com The substituents on the pyridine and its associated rings play a crucial role in modifying the catalytic response of the metal center. mdpi.com Similarly, Group 4 metal complexes, including those of vanadium, supported by pyridine-containing triaryl dianionic (XLX) pincer ligands, can act as precatalysts for propylene (B89431) polymerization upon activation with methylaluminoxane (B55162) (MAO). rsc.org The synthesis of these sophisticated ligands often begins with precursors like 2,6-dibromopyridine. rsc.org Furthermore, oxovanadium(IV) complexes incorporating 2-phenylpyridine or 3-phenylpyridine (B14346) have been investigated as precatalysts for the oligomerization of polar monomers and olefin polymerization, respectively. researchgate.netacs.org

Copper(II) complexes that incorporate substituted pyridine derivatives, such as those with terpyridine or di(thiazol-yl)pyridine backbones, have been successfully employed as catalysts for the oxidation of alkanes and alcohols under mild conditions. rsc.org The interaction of simple 3-phenylpyridine with copper surfaces has also been a subject of investigation, indicating the fundamental affinity between these structural motifs. These examples underscore the catalytic potential of metal complexes derived from substituted pyridines like this compound.

Table 1: Examples of Catalytic Systems Based on Substituted Pyridine Ligands

| Metal Center | Pyridine Ligand Type | Catalytic Application | Reference |

|---|---|---|---|

| Vanadium(III) | 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine | Ethylene Polymerization | mdpi.com |

| Vanadium | Pyridine-linked bis(phenolate) (ONO) | Propylene Polymerization | rsc.org |

| Oxovanadium(IV) | 2-Phenylpyridine | Olefin Oligomerization | researchgate.net |

| Oxovanadium(IV) | 3-Phenylpyridine | Olefin Polymerization | acs.org |

| Copper(II) | Substituted terpyridine, dtpy, dppy | Alkane/Alcohol Oxidation | rsc.org |

Note: dtpy = 2,6-di(thiazol-2-yl)pyridine; dppy = 2,6-di(pyrazin-2-yl)pyridine.

Mercury(II) Intermediates in Complex Synthesis

A significant application of pyridine-based ligands, particularly those derived from 2,6-dibromopyridine, is their use in forming mercury(II) complexes that serve as crucial intermediates in transmetalation reactions. nih.govacs.org This synthetic strategy is often employed when direct C-H activation by the target metal is difficult to achieve. nih.govacs.org The preparation of gold(III) complexes, for example, has been successfully realized through the use of mercury(II) intermediates. nih.govacs.org

In this process, ligands such as 2,6-bis(alkoxyphenyl)pyridines are first reacted with a mercury(II) salt to form stable chloromercury(II) complexes. nih.gov Depending on the substitution pattern of the ligand, this reaction can yield mono- or di-mercurated products, which can be isolated in pure form and high yields. nih.gov These intermediates are thoroughly characterized using techniques like ¹H, ¹³C, and ¹⁹⁹Hg NMR spectroscopy, as well as single-crystal X-ray crystallography. nih.govacs.org The subsequent reaction of the mercury(II) complex with a gold(III) precursor allows for a smooth transmetalation, transferring the organic ligand from mercury to gold. nih.gov

X-ray crystallographic studies of these mercury(II) intermediates provide valuable structural data. For example, in a dimercurated complex, each mercury atom can be coordinated linearly to a carbon and a chloride ligand, with Hg-C bond lengths around 2.01-2.07 Å. nih.govacs.org In other structures, short, non-covalent contacts between the mercury atom and the pyridine nitrogen (e.g., 2.66-2.76 Å) or other nearby heteroatoms may also be observed. acs.org

Table 2: Selected Structural Data for a Bis-mercurated Ligand Complex (2,3-[Hg₂])

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govacs.org |

| Space Group | P2/c | nih.govacs.org |

| Hg-C Bond Lengths | 2.016(12) Å, 2.027(14) Å, 2.065(17) Å, 2.062(12) Å | nih.govacs.org |

| C-Hg-Cl Angle | ~179° | nih.govacs.org |

Data corresponds to a complex derived from a 2,6-bis(alkoxyphenyl)pyridine ligand.

Influence of this compound Structural Features on Metal Coordination

The geometry and stability of metal complexes formed with this compound are profoundly influenced by the steric and electronic properties of its bromine and phenyl substituents.

Steric Effects of Bromine and Phenyl Substituents

The two bromine atoms located at the 2- and 6-positions of the pyridine ring impose significant steric hindrance around the coordinating nitrogen atom. This steric bulk can shield the nitrogen, potentially making coordination to a metal center more difficult compared to less substituted pyridines. beilstein-journals.orgnih.gov This hindrance influences the resulting complex's geometry, possibly favoring specific coordination numbers or geometries that can accommodate the bulky bromine atoms.

The phenyl group at the 3-position also introduces considerable steric demands. Computational and crystallographic studies on related phenyl-substituted pyridines show that there is often a significant twist angle between the planes of the pyridine and phenyl rings to minimize steric clashes. msu.eduacs.org In its ground state, the ligand is likely to adopt a non-planar (canted) conformation. msu.eduacs.org This dihedral angle affects how the ligand can pack in a crystal lattice and how it interacts with other ligands in the metal's coordination sphere. The orientation of the phenyl group can create a specific pocket or cleft in the complex, which may be exploited in designing catalysts with substrate selectivity. researchgate.net

Electronic Effects on Metal-Ligand Bonding

The electronic nature of the substituents directly modulates the properties of the metal-ligand bond. The two bromine atoms are strongly electron-withdrawing groups. Their presence decreases the electron density on the pyridine ring and, consequently, on the nitrogen donor atom. This reduction in basicity weakens the ligand's ability to donate its lone pair of electrons, which can result in a weaker or more labile metal-ligand bond compared to complexes with electron-donating groups.

Conversely, the phenyl group at the 3-position introduces a π-system that can interact with the pyridine ring's π-system. The degree of this electronic delocalization is highly dependent on the dihedral angle between the two rings, a factor controlled by steric effects. msu.eduacs.org When the rings are more coplanar, extended π-conjugation is possible. This delocalization is critical in the context of photophysical properties, as the ligand can act as an acceptor in metal-to-ligand charge transfer (MLCT) transitions. msu.eduacs.org Upon reduction of the ligand, as occurs in an MLCT excited state, there is a strong thermodynamic driving force for the rings to become coplanar to better delocalize the incoming electron. msu.eduacs.org This interplay between steric and electronic effects allows for the fine-tuning of the photophysical and catalytic properties of the resulting metal complexes. mdpi.com

Advanced Materials and Device Applications

Organic Light-Emitting Diode (OLED) Applications

The pyridine (B92270) moiety is recognized as an electron-deficient unit, making its derivatives, including those stemming from 2,6-dibromo-3-phenylpyridine, excellent candidates for electron-transporting materials (ETMs) and hosts in OLEDs. researchgate.net The ability to functionalize the dibrominated positions allows for the synthesis of complex molecules with tailored properties for high-efficiency light-emitting devices. mdpi.comgoogle.com

Materials derived from substituted pyridine structures have shown significant promise as emitters exhibiting thermally activated delayed fluorescence (TADF). beilstein-journals.orgresearchgate.net The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons for light emission without relying on expensive heavy metals, theoretically enabling 100% internal quantum efficiency. rsc.orgnih.gov

The design of TADF emitters often involves linking an electron-donating moiety to an electron-accepting core. nih.gov Pyridine-3,5-dicarbonitrile (B74902) scaffolds, which can be synthesized from dibrominated pyridine precursors, serve as a potent electron-acceptor fragment. beilstein-journals.orgresearchgate.netnih.gov When combined with electron-donating units like carbazole (B46965), the resulting molecules can exhibit an extremely small singlet-triplet energy splitting (ΔEST), a crucial requirement for efficient TADF. beilstein-journals.orgresearchgate.net

For instance, 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC), a derivative conceptually related to the functionalization of a dibromophenylpyridine core, showed excellent TADF properties. beilstein-journals.orgresearchgate.net An optimized OLED using this material achieved a maximum external quantum efficiency (EQE) of 21.2%, a current efficiency of 47.7 cd/A, and a power efficiency of 42.8 lm/W. researchgate.net Further modifications, such as substituting the carbazole units with 3,6-di-tert-butylcarbazole, have led to TADF-OLEDs with even higher EQEmax of up to 25.0% and enhanced device lifetimes. beilstein-journals.orgnih.gov Boron-based multiple-resonance (MR) emitters also represent a class of highly efficient TADF materials, known for their narrowband emission and high photoluminescence quantum yields (ΦPL). rsc.org

Table 1: Performance of OLEDs Based on Pyridine-Dicarbonitrile TADF Emitters

| Emitter | Host | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Ref |

|---|---|---|---|---|---|

| 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) | mCP | 21.2 | 47.7 | 42.8 | researchgate.net |

| Pyridine-3,5-dicarbonitrile with 3,6-di-tert-butylcarbazole | - | 25.0 | - | - | beilstein-journals.orgnih.gov |

| Phenyl-substituted pyridine-3,5-dicarbonitrile | - | 29.1 | - | - | beilstein-journals.org |

| Orange-Red Acridine/Pyridine-3,5-dicarbonitrile | Host Mixture | 25.0 | - | - | beilstein-journals.org |

The electron-deficient nature of the pyridine ring makes derivatives of this compound suitable for use as electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in OLEDs. researchgate.netsci-hub.red These materials facilitate the efficient injection and transport of electrons from the cathode to the emissive layer while simultaneously preventing holes from leaking past the emissive layer, thereby enhancing recombination efficiency. researchgate.netbeilstein-journals.org

Phosphine (B1218219) oxide derivatives are a prominent class of materials developed for this purpose. For example, 2,6-bis(4-(diphenylphosphoryl)phenyl)pyridine (BM-A11), synthesized from a 2,6-dibromopyridine (B144722) precursor, has been demonstrated as a high-performance ETM/HBM for blue phosphorescent OLEDs (PhOLEDs). researchgate.net Devices using BM-A11 as the ETM achieved a maximum EQE of 14.9% and a power efficiency of 48.4 lm/W. researchgate.net Similarly, pyridine-3,5-dicarbonitrile derivatives exhibit good hole-blocking properties due to their high ionization potentials (IP) of 6.04–6.21 eV, alongside effective electron-injecting and transporting capabilities. beilstein-journals.orgresearchgate.net The compound 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine, also known as 26DCzPPy, is a well-known bipolar host material that combines hole-transporting carbazole units with an electron-transporting pyridine core. chemicalbook.comossila.com

The photophysical properties of materials derived from the this compound framework are critical to their function in OLEDs. Key parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the triplet energy (T₁), and the photoluminescence quantum yield (PLQY). researchgate.netresearchgate.net

For ETMs and HBMs in blue PhOLEDs, a high triplet energy (typically >2.8 eV) is essential to prevent reverse energy transfer from the phosphorescent dopant. researchgate.net The phosphine oxide derivative BM-A11 possesses a T₁ energy greater than 2.8 eV, making it suitable for hosting blue emitters like FIrpic. researchgate.net Its HOMO and LUMO levels were reported to be deep, which is beneficial for efficient charge injection and confinement. researchgate.net

TADF emitters derived from pyridine-3,5-dicarbonitriles exhibit efficient intramolecular charge transfer (ICT) from the donor to the acceptor moiety. beilstein-journals.orgresearchgate.net This ICT character is responsible for their emissive properties and the small ΔEST. beilstein-journals.orgresearchgate.net These materials can achieve very high PLQY, up to 98% in some cases, which is a direct contributor to the high efficiency of the final OLED device. beilstein-journals.org

Table 2: Photophysical Properties of Selected Pyridine-Based OLED Materials

| Compound/Derivative Class | Property | Value | Application | Ref |

|---|---|---|---|---|

| BM-A11 | Triplet Energy (T₁) | > 2.8 eV | ETM/HBM for Blue PhOLEDs | researchgate.net |

| Pyridine-3,5-dicarbonitriles | Ionization Potential (IPPE) | 6.04 - 6.21 eV | Hole-Blocking | beilstein-journals.org |

| Pyridine-3,5-dicarbonitriles | Electron Affinity (EAPE) | 3.28 - 3.46 eV | Electron-Injecting | beilstein-journals.org |

| Pyridine-3,5-dicarbonitriles with various donors | Photoluminescence Quantum Yield (PLQY) | up to 98% | TADF Emitter | beilstein-journals.org |

| Orange-Red Acridine/Pyridine-3,5-dicarbonitrile | Singlet-Triplet Gap (ΔEST) | 0.01 eV | TADF Emitter | beilstein-journals.org |

| 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (DCzPPy) | Triplet Energy (T₁) | High | Bipolar Host | chemicalbook.com |

Electron-Transporting and Hole-Blocking Characteristics

Photocatalysis and Photochemical Applications

Beyond optoelectronics, pyridine-based molecular structures are being explored for their potential in photocatalysis. The unique electronic properties of these conjugated systems allow them to act as photosensitizers, absorbing light and initiating chemical reactions for fuel production.

Derivatives of pyridine-dicarbonitrile have been shown to be active in photocatalytic hydrogen (H₂) production from water. beilstein-journals.orgnih.gov In one study, a specific derivative, 2,6-bis(4-cyanophenyl)-4-(9-phenyl-9H-carbazol-3-yl)pyridine-3,5-dicarbonitrile, was observed to form different aggregate states in aqueous dispersions. beilstein-journals.orgnih.gov When this compound self-assembled into ordered nanofibers with π–π molecular stacking, it actively promoted the photocatalytic production of H₂. beilstein-journals.orgnih.gov This highlights the importance of molecular organization and morphology in catalytic efficiency. The general process for semiconductor-based photocatalytic hydrogen production involves light absorption, electron-hole pair generation and separation, and the subsequent transfer of electrons to protons to form H₂. beilstein-journals.org

Interestingly, the same pyridine-dicarbonitrile derivative that produces hydrogen as nanofibers can catalyze the production of hydrogen peroxide (H₂O₂) when it exists as amorphous nanospheres. beilstein-journals.orgnih.gov This demonstrates that the catalytic pathway of a single molecular compound can be selectively tuned by controlling its supramolecular assembly. The production of H₂O₂ via photocatalysis is an attractive, environmentally friendly alternative to traditional industrial methods. semanticscholar.org The process often involves the two-electron reduction of oxygen, a reaction that can be mediated by a suitable photocatalyst under illumination. beilstein-journals.orgnih.gov

Hydrogen Production Catalysis

Organic Semiconductor Development

This compound is primarily utilized as an intermediate in the synthesis of sophisticated organic semiconductors rather than as an active material itself. The pyridine ring acts as an electron-deficient (acceptor) unit, and the bromine atoms provide reactive sites for building larger π-conjugated systems through reactions like Suzuki and Sonogashira couplings. beilstein-journals.orgrsc.org This approach is central to creating materials for organic electronics, such as organic light-emitting diodes (OLEDs). beilstein-journals.orgresearchgate.net For instance, related structures like 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile are used as precursors to synthesize complex molecules featuring multiple pyridine-dicarbazolyl-dicarbonitrile fragments, which have shown potential as electron-transporting materials. beilstein-journals.orgnih.gov

The charge transport properties of materials derived from phenylpyridine precursors are a key area of investigation. While data on thin films of pure this compound is not the focus, the characteristics of its derivatives are indicative of the potential imparted by the core structure. For example, polyaromatic π-systems synthesized from brominated phenylpyridine precursors exhibit promising electron-transporting and hole-blocking capabilities. beilstein-journals.orgresearchgate.net

Cyclic voltammetry studies on these derivative compounds allow for the determination of their ionization potentials (IP) and electron affinities (EA), which are crucial for designing efficient device architectures. beilstein-journals.org Time-of-flight (TOF) measurements have been used to directly quantify the electron mobility in vacuum-deposited thin films of these synthesized materials. researchgate.net For one such derivative, electron mobility was observed to be dependent on the applied electric field, a characteristic feature of charge transport in disordered organic materials. researchgate.net

| Property | Derivative Family | Value | Reference |

| Ionization Potential (IPCV) | Pyridine-dicarbazolyl-dicarbonitriles | 5.80–5.90 eV | beilstein-journals.org |

| Electron Affinity (EACV) | Pyridine-dicarbazolyl-dicarbonitriles | 3.20–3.33 eV | beilstein-journals.org |

| Electron Mobility (μe) | Dicyanocarbazole Derivative 7 | ~10-5 cm2V-1s-1 (at E = 9x105 V/cm) | researchgate.net |

This table presents properties for materials synthesized from phenylpyridine precursors, not for this compound itself.

The strategic design of semiconductors using this compound as a scaffold involves its conversion into more complex molecular and polymeric structures. The goal is to fine-tune the electronic properties, such as the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the singlet-triplet energy gap (ΔEST), which is particularly important for developing materials for thermally activated delayed fluorescence (TADF) in OLEDs. beilstein-journals.orgnih.gov

A common strategy involves using the dibromo functionality to attach electron-donating groups, such as carbazole moieties, to the electron-accepting phenylpyridine core. beilstein-journals.orgnih.gov This creates a donor-acceptor (D-A) structure that facilitates intramolecular charge transfer (ICT), a phenomenon that can lead to desirable photophysical properties. beilstein-journals.orgresearchgate.net For example, 2,6-dibromopyridine can be selectively monoarylated and then undergo a second Suzuki coupling to build asymmetric ligands for catalysts or functional materials. rsc.org Similarly, derivatives of 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-carbonitrile have been synthesized and subsequently modified via Sonogashira coupling to introduce ethynylphenyl groups, further extending the π-conjugation and altering the material's electronic and photophysical characteristics. beilstein-journals.orgnih.gov These modifications have led to TADF emitters with high photoluminescence quantum yields (PLQY) and improved external quantum efficiencies (EQE) in OLED devices. nih.gov

Charge Transport Properties in Thin Films

Oligomerization and Polymerization Catalysis

In the field of catalysis, the phenylpyridine scaffold is a recognized ligand for transition metals. The nitrogen atom of the pyridine ring and potential C-H activation of the phenyl ring allow it to act as a bidentate C,N-chelating ligand. The compound this compound is a valuable precursor for creating more elaborate ligand systems, where the bromine atoms serve as handles for further functionalization.

While direct use of this compound as a ligand is not widely reported, related, non-brominated phenylpyridines are key components in highly active precatalysts for olefin oligomerization. Specifically, oxovanadium(IV) complexes incorporating 2-phenylpyridine (B120327) or 3-phenylpyridine (B14346) ligands, when activated by modified methylaluminoxane (B55162) (MMAO), demonstrate high catalytic activity for the oligomerization of various polar olefins. nih.govacs.orgsemanticscholar.org These systems have been successfully applied to monomers like allyl alcohol, 3-buten-1-ol, and 2,3-dibromo-2-propen-1-ol. nih.govsemanticscholar.org

The catalytic activity of these systems can be exceptionally high, often exceeding 1000 g·mmol−1·h−1. mdpi.comresearchgate.net The established success of the phenylpyridine moiety suggests that this compound is a prime candidate for synthesizing next-generation ligands. The bromine atoms can be replaced with other functional groups via cross-coupling to tune the steric and electronic properties of the resulting metal complex, potentially enhancing catalytic activity or selectivity. This synthetic versatility is highlighted by the use of 2,6-dibromopyridine to construct complex pincer ligands for group 4 metal polymerization catalysts. rsc.org

| Precatalyst System | Olefin | Catalytic Activity (g·mmol-1·h-1) | Reference |

| Oxovanadium(IV) microclusters with 2-phenylpyridine | Allyl alcohol | 4995 | nih.govresearchgate.net |

| Oxovanadium(IV) microclusters with 2-phenylpyridine | 3-buten-1-ol | 1968 | nih.govresearchgate.net |

| Oxovanadium(IV) microclusters with 2-phenylpyridine | 2,3-dibromo-2-propen-1-ol | 1206 | nih.govresearchgate.net |

| cis/trans-[VO(acac)2(3-ppy)] | 2-propen-1-ol | 1020 | acs.org |

Note: 3-ppy = 3-phenylpyridine

Hypercrosslinked polymers (HCPs) are a class of porous materials with high surface areas, making them attractive for applications like gas storage and separation. mdpi.comrsc.org They are often synthesized by crosslinking aromatic monomers through reactions like Friedel-Crafts alkylation. jcatalysis.comjcatalysis.com Phenylpyridine-based HCPs have been specifically investigated for their potential in atmospheric CO₂ adsorption and fixation. researchgate.net

The structure of this compound, with its rigid aromatic core and two reactive bromine sites, makes it an ideal monomer for creating HCPs. The bromine atoms can be readily converted into active sites for polymerization or participate directly in certain cross-coupling polymerization reactions. The resulting polymers would incorporate the nitrogen-containing pyridine unit, which can enhance selectivity for CO₂ adsorption due to favorable dipole-quadrupole interactions. Research on HCPs derived from other aromatic monomers shows they can achieve high BET surface areas (up to 1970 m² g⁻¹) and significant CO₂ uptake capacities, particularly at higher pressures. rsc.org

| Polymer | BET Surface Area (m2 g-1) | CO₂ Uptake (1 bar, 273 K) | CO₂ Uptake (30 bar, 298 K) | Reference |

| HCP (from p-DCX and BCMBP) | up to 1970 | ~1.7 mmol g-1 (at 298 K) | up to 13.4 mmol g-1 | rsc.org |

| TPB-Ben-3-2 | 871 | 1.89 mmol g-1 | N/A | mdpi.com |

| TPB-Nap-3-2 | 1007 | 2.11 mmol g-1 | N/A | mdpi.com |

| TPB-Ant-3-2 | 1056 | 2.05 mmol g-1 | N/A | mdpi.com |

This table shows data for representative HCPs to illustrate the potential of this material class. TPB = tris(4-bromophenyl)amine (B153671) based polymers.

Olefin Oligomerization Precatalysts

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined architectures from smaller molecular components. acs.org Phenylpyridine derivatives have emerged as effective building blocks in this field, particularly in host-guest systems involving macrocyclic hosts like cucurbit[n]urils (CB[n]). nankai.edu.cnrsc.org

In these systems, the phenylpyridine moiety is typically modified to carry a positive charge, forming a phenylpyridinium salt. This cationic guest can then be encapsulated within the hydrophobic cavity of a host like cucurbit semanticscholar.orguril (CB semanticscholar.org). nankai.edu.cn The resulting host-guest complex can lead to the formation of extended supramolecular assemblies, such as two-dimensional network-like nanostructures, with enhanced and tunable properties like red or near-infrared (NIR) luminescence. nankai.edu.cn Such assemblies are being explored for applications in biological imaging. nankai.edu.cnrsc.org

While this compound is a neutral molecule, it is an excellent starting point for designing guest molecules for supramolecular applications. The pyridine nitrogen can be alkylated to introduce a permanent positive charge, and the bromine atoms can be substituted with other functional groups to modulate solubility, size, or to add further recognition sites. This synthetic flexibility allows for the creation of tailored guest molecules whose assembly and photophysical properties can be precisely controlled upon complexation with a suitable host.

Spectroscopic and Structural Elucidation of 2,6 Dibromo 3 Phenylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of 2,6-Dibromo-3-phenylpyridine is expected to show distinct signals corresponding to the protons on both the pyridine (B92270) and phenyl rings. The two bromine atoms at positions 2 and 6 significantly influence the electronic environment of the remaining pyridine protons.

The protons on the pyridine ring (H-4 and H-5) would typically appear as doublets due to coupling with each other. The phenyl group at position 3 introduces further complexity. The five protons of the phenyl ring will exhibit chemical shifts in the aromatic region, typically between 7.0 and 8.0 ppm, with multiplicities depending on their coupling with adjacent protons. rsc.org For comparison, in unsubstituted 3-phenylpyridine (B14346), the proton signals are spread across the aromatic region. nih.gov In 2,6-dibromopyridine (B144722), the protons at positions 3, 4, and 5 show a characteristic pattern, with the H-4 proton appearing as a triplet coupled to the H-3 and H-5 protons. chemicalbook.comnih.gov

For this compound, the H-4 and H-5 protons of the pyridine ring are expected to appear as doublets. The signals for the phenyl group protons would likely appear as a multiplet. Derivatives with different substituents on the phenyl ring would show altered chemical shifts and splitting patterns corresponding to the electronic effects of those substituents. rsc.orgkemdikbud.go.id For example, electron-donating groups would shift the signals to a higher field (lower ppm), while electron-withdrawing groups would cause a downfield shift.

Table 1: Representative ¹H NMR Chemical Shifts for Phenylpyridine Derivatives

| Compound | Ring | Proton Position | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|---|

| 2-Phenylpyridine (B120327) rsc.org | Pyridine | H-6 | 8.60-8.83 | m |

| Pyridine | H-3, H-4, H-5 | 7.15-7.84 | m | |

| Phenyl | H-2', H-6' | 7.91-8.11 | m | |

| Phenyl | H-3', H-4', H-5' | 7.40-7.55 | m | |

| 2,6-Dibromopyridine chemicalbook.com | Pyridine | H-4 | ~7.45 | t |

Note: 'm' denotes multiplet, 't' denotes triplet, and 'd' denotes doublet. Data is sourced from reference spectra and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Skeletal Assignments

The ¹³C NMR spectrum provides a map of the carbon framework of a molecule. In this compound, eleven distinct signals are expected, one for each carbon atom, assuming no accidental overlap.

The carbons directly bonded to the bromine atoms (C-2 and C-6) are expected to have their signals shifted to a lower field compared to unsubstituted pyridine due to the deshielding effect of the halogens. Their chemical shifts would likely fall in the range of 140-150 ppm. nih.gov The carbon atoms of the phenyl ring will appear in the typical aromatic region of 125-140 ppm. The quaternary carbon (C-1') of the phenyl group, attached to the pyridine ring, would be identifiable as a signal with a lower intensity. The chemical shifts for the pyridine carbons C-3, C-4, and C-5 would also be influenced by the substituents. rsc.orgresearchgate.net

Analysis of derivatives, such as 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile, shows the significant impact of multiple electron-withdrawing groups on the carbon chemical shifts. nih.govbeilstein-journals.org

Table 2: Representative ¹³C NMR Chemical Shifts for Phenylpyridine Scaffolds

| Compound | Carbon Position | Chemical Shift (δ ppm) |

|---|---|---|

| 2-Phenylpyridine rsc.org | C-2 | 157.4 |

| C-6 | 149.6 | |

| Phenyl C (quat.) | 139.4 | |

| Pyridine/Phenyl CH | 120.6-136.7 | |

| 2,6-Dibromopyridine chemicalbook.com | C-2, C-6 | ~142 |

| C-4 | ~140 |

Note: Data is sourced from reference spectra and may vary based on solvent and experimental conditions.

Variable-Temperature NMR Studies on Conformational Dynamics

Variable-Temperature (VT) NMR is a specialized technique used to study dynamic processes in molecules, such as conformational changes or rotations around single bonds. unibo.itrsc.org For this compound, the rotation around the single bond connecting the pyridine ring (at C-3) and the phenyl ring is a key dynamic feature.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in an averaged signal for the protons and carbons. However, the bulky bromine atoms at the ortho positions (C-2 and C-6) to the phenyl group could create significant steric hindrance, potentially restricting this rotation.

By lowering the temperature during the NMR experiment, the rate of this rotation can be slowed. nih.gov If the rotational barrier is high enough, the exchange between different rotational conformers (atropisomers) may become slow on the NMR timescale. This would lead to the splitting of NMR signals, with separate peaks observed for each distinct conformer. unibo.it The temperature at which the signals coalesce can be used to calculate the energy barrier for the rotation. Studies on similarly substituted biaryl systems have successfully used VT-NMR to quantify such dynamic processes. acs.org This technique would be crucial for determining if this compound and its derivatives can exist as stable, separable atropisomers at room temperature. researchgate.netuio.no

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. google.com This precision allows for the unambiguous determination of the molecular formula of a compound. acs.org

Table 3: Theoretical Isotopic Distribution for [M+H]⁺ of this compound

| Ion Formula | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₁₁H₈⁷⁹Br₂N | 311.9078 | 50.8 |

| C₁₁H₈⁷⁹Br⁸¹BrN | 313.9057 | 100.0 |

Note: Calculated theoretical values.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Analysis

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large, thermally fragile, and non-volatile molecules, including non-covalent complexes and oligomers, directly from solution. nih.govlibretexts.org The gentle nature of the ESI process often preserves these weak interactions, enabling their detection by the mass spectrometer. nih.gov

In the context of this compound and its derivatives, ESI-MS would be the method of choice to investigate potential self-assembly or oligomerization in solution. koreascience.kr Phenylpyridine derivatives can form oligomers through intermolecular forces like π-π stacking. acs.org ESI-MS can detect these larger species, such as dimers or trimers, by observing ions with corresponding higher mass-to-charge ratios. scispace.com For example, the analysis of 3-[4'-(diethylboryl)phenyl]pyridine by ESI-MS supported the presence of oligomeric species in solution. acs.org This technique is crucial for understanding the supramolecular chemistry of these compounds.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. Although a specific crystal structure for this compound was not found in the searched literature, analysis of related phenylpyridine and bromo-pyridine structures provides a strong basis for predicting its molecular geometry and packing behavior.

Molecular Geometry and Conformation

The molecular geometry of this compound is defined by the spatial relationship between its pyridine and phenyl rings. In related 2-phenylpyridine derivatives, the two rings are typically not coplanar due to steric hindrance. nih.gov For instance, in the crystal structure of a bis(alkoxyphenyl)pyridine palladium complex, the uncomplexed phenyl ring is significantly twisted out of the plane of the central pyridine ring. nih.gov A similar conformation is expected for this compound, where the phenyl group at the 3-position and the bromine atom at the 2-position would create steric repulsion, forcing the phenyl ring to rotate out of the pyridyl plane.

The bond lengths and angles within the pyridine and phenyl rings are expected to adhere to standard values for sp²-hybridized carbon and nitrogen atoms, though they can be influenced by the bulky and electronegative bromine substituents. In related structures, Ir-N and Ir-C bond lengths in cyclometalated phenylpyridine complexes are in the range of 2.02-2.15 Å. nii.ac.jp In a doubly mercurated bis(alkoxyphenyl)pyridine, Hg-C bond lengths were found to be approximately 2.02-2.07 Å. nih.gov

Table 1: Typical Bond Parameters in Related Phenylpyridine Structures

| Parameter | Typical Value | Compound Context | Citation |

|---|---|---|---|

| C-C (aromatic) | ~1.39 Å | General Aromatic Systems | |

| C-N (pyridine) | ~1.34 Å | General Pyridine Systems | |

| C-Br | ~1.90 Å | Bromo-aromatic compounds | |

| Ir-N (bond length) | 2.133 - 2.151 Å | fac-Ir(ppy)₃ | nii.ac.jp |

| Ir-C (bond length) | 2.020 - 2.031 Å | fac-Ir(ppy)₃ | nii.ac.jp |

| N-Ir-C (bond angle) | 79.11 - 79.42° | fac-Ir(ppy)₃ | nii.ac.jp |

This table presents data from related compounds to infer the likely geometry of this compound.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. acs.org For this compound, several types of interactions are anticipated to play a crucial role in its crystal packing.

Halogen Bonding: The bromine atoms are capable of forming halogen bonds (C-Br···N or C-Br···Br), which are directional interactions where the electropositive region (σ-hole) on the bromine atom interacts with a Lewis base. acs.org The strength of these bonds decreases in the order I > Br > Cl. acs.org

π-π Stacking: The aromatic phenyl and pyridine rings facilitate π-π stacking interactions. In the crystal structure of an iridium phenylpyridine complex, π-π stacking between phenylpyridine ligands of adjacent molecules was observed with a separation distance of 3.4–3.5 Å. nii.ac.jp

Hydrogen Bonding: Weak C-H···N or C-H···Br hydrogen bonds can further stabilize the crystal structure. acs.org

The interplay of these forces determines the final crystal packing, which can influence the material's physical properties, including its photoluminescence in the solid state. nii.ac.jp The analysis of intermolecular contacts using tools like Hirshfeld surface analysis is instrumental in quantifying these interactions. najah.eduresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe molecular structure by measuring the vibrations of chemical bonds. mt.com While a specific spectrum for this compound is not available, its characteristic bands can be predicted based on spectra of 2,6-dibromopyridine nih.gov and other phenylpyridines.

The spectrum would be a composite of the vibrational modes of the three key components: the pyridine ring, the phenyl ring, and the C-Br bonds.

Pyridine Ring Vibrations: These include C=C and C=N stretching vibrations, typically found in the 1400-1600 cm⁻¹ region, and ring breathing modes at lower frequencies. researchgate.netchemrxiv.orgrsc.org

Phenyl Ring Vibrations: The C=C stretching vibrations of the phenyl ring also appear in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching is expected above 3000 cm⁻¹.

C-Br Vibrations: The C-Br stretching vibrations are expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range, due to the heavy mass of the bromine atom.

IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. Therefore, certain vibrations may be more prominent in one technique than the other.

Table 2: Predicted Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique | Notes | Citation |

|---|---|---|---|---|

| > 3000 | Aromatic C-H Stretch | IR, Raman | From both phenyl and pyridine rings. | |

| 1550 - 1600 | Aromatic C=C and C=N Stretch | IR, Raman | Overlapping bands from both rings. | researchgate.net |

| 1400 - 1500 | Aromatic C=C and C=N Stretch | IR, Raman | Characteristic fingerprint region. | |

| ~1000 | Ring Breathing Mode | Raman | Often strong in Raman spectra of aromatic rings. | chemrxiv.org |

This table is a prediction based on general spectroscopic principles and data from analogous compounds.

UV-Visible Absorption and Photoluminescence Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of UV or visible light and its subsequent emission properties.

Electronic Transitions and Absorption Maxima

The UV-Visible absorption spectrum of this compound is expected to be dominated by electronic transitions within its conjugated π-system. The key transitions are:

π→π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. For conjugated systems like phenylpyridine, these typically occur in the 200-300 nm range. msu.edu Benzene (B151609), for example, has strong absorptions around 200 nm and weaker bands near 254 nm. msu.edu

n→π* Transitions: These are lower-intensity transitions involving the promotion of a non-bonding electron (from the pyridine nitrogen) to a π* anti-bonding orbital. These absorptions occur at longer wavelengths than the main π→π* transitions and can sometimes be masked by them. masterorganicchemistry.com

In derivatives of 2,6-di(carbazolyl)phenylpyridine-dicarbonitrile, low-energy absorption bands observed between 350-450 nm were attributed to intramolecular charge transfer (ICT) transitions. nih.gov While the simple this compound is less complex, the interaction between the phenyl donor and pyridine acceptor units could lead to charge-transfer character in its electronic transitions.

Table 3: Absorption Characteristics of Related Phenylpyridine Derivatives

| Compound | Absorption Maxima (λₘₐₓ) | Solvent / State | Transition Type | Citation |

|---|---|---|---|---|

| Benzene | 254 nm | π→π* | msu.edu | |

| Naphthalene | 286 nm | π→π* | msu.edu | |

| 2-Phenylpyridine | ~242 nm | π→π* | msu.edu | |

| Dicyanocarbazole Derivatives | 350 - 450 nm | Toluene (B28343) | Intramolecular Charge Transfer (ICT) | nih.gov |

This table illustrates typical absorption ranges for related systems to provide context.

Emission Characteristics and Quantum Yields

The emission properties of a molecule describe the light it releases after being electronically excited. This can be in the form of fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state).

Simple aromatic hydrocarbons and heterocycles are often fluorescent, but their quantum yields can vary significantly. The photoluminescence of phenylpyridine derivatives is highly dependent on their structure and environment. For instance, the emission of fac-tris(2-phenylpyridinato)iridium(III) is quenched in the solid state due to intermolecular interactions. nii.ac.jp